4-{[(5-chloro-2-pyridinyl)methyl]oxy}-6'-(1-oxo-2,7-diazaspiro[3.5]nonan-2-yl)-2H-1,3'-bipyridin-2-one
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Overview
Description
PMID25522065-Compound-23 is a synthetic organic compound known for its selective inhibition of cathepsin K, a collagenase enzyme. Cathepsin K is upregulated in osteoclasts, chondrocytes, and synoviocytes in osteoarthritic diseases, making this compound significant in reducing or delaying cartilage and subchondral bone destruction in osteoarthritic joints .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25522065-Compound-23 involves multiple steps, starting with the formation of key intermediates through reactions such as halogenation, cyclization, and amide formation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of PMID25522065-Compound-23 typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters and purification steps to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: PMID25522065-Compound-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
PMID25522065-Compound-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting cathepsin K and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating osteoarthritis and other diseases involving cathepsin K.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of PMID25522065-Compound-23 involves the selective inhibition of cathepsin K. By binding to the active site of the enzyme, it prevents the breakdown of collagen and other extracellular matrix components, thereby reducing cartilage and bone degradation. This inhibition is crucial in managing osteoarthritic conditions and other diseases where cathepsin K is implicated .
Comparison with Similar Compounds
- PMID25522065-Compound-10
- PMID25522065-Compound-11
- PMID25522065-Compound-12
- PMID25522065-Compound-13
- PMID25522065-Compound-14
Comparison: PMID25522065-Compound-23 stands out due to its high selectivity and potency in inhibiting cathepsin K compared to similar compounds. Its unique structure allows for effective binding and inhibition, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C23H22ClN5O3 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
2-[5-[4-[(5-chloropyridin-2-yl)methoxy]-2-oxopyridin-1-yl]pyridin-2-yl]-2,7-diazaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C23H22ClN5O3/c24-16-1-2-17(26-12-16)14-32-19-5-10-28(21(30)11-19)18-3-4-20(27-13-18)29-15-23(22(29)31)6-8-25-9-7-23/h1-5,10-13,25H,6-9,14-15H2 |
InChI Key |
SIMRWGQXBPBXAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CN(C2=O)C3=NC=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)Cl |
Origin of Product |
United States |
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